1-(4-methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole
CAS No.: 957014-50-5
Cat. No.: VC5987184
Molecular Formula: C12H13N3O5S
Molecular Weight: 311.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 957014-50-5 |
---|---|
Molecular Formula | C12H13N3O5S |
Molecular Weight | 311.31 |
IUPAC Name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole |
Standard InChI | InChI=1S/C12H13N3O5S/c1-8-6-9(2)14(13-8)21(18,19)10-4-5-12(20-3)11(7-10)15(16)17/h4-7H,1-3H3 |
Standard InChI Key | JRCOYQJEPLLXAX-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Introduction
Structural Characteristics and Molecular Properties
Pyrazole Core and Substitution Patterns
The compound’s pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—serves as the structural backbone. Methyl groups at the 3- and 5-positions enhance steric stability, while the 4-methoxy-3-nitrobenzenesulfonyl group introduces electron-withdrawing and donating effects. The sulfonyl group () bridges the pyrazole and benzene rings, creating a planar conformation that facilitates π-π stacking interactions .
Electronic Effects of Functional Groups
-
Nitro group (): Strong electron-withdrawing character polarizes the benzene ring, directing electrophilic substitution to the meta position relative to the sulfonyl group.
-
Methoxy group (): Electron-donating via resonance, counterbalancing the nitro group’s inductive effects and influencing redox properties .
-
Sulfonyl group: Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets .
Comparative analysis with 3,5-diarylpyrazoles reveals that the methyl substituents in this compound reduce rotational freedom, potentially increasing binding affinity to hydrophobic enzyme pockets .
Synthesis and Optimization Strategies
Modular One-Pot Synthesis
A scalable route involves sequential sulfonylation and cyclization (Figure 1). Phenacyl bromide derivatives react with hydrazones under refluxing ethanol to form the pyrazole core, followed by sulfonylation using 4-methoxy-3-nitrobenzenesulfonyl chloride . Key steps include:
-
Formation of the pyrazole ring: Phenacyl bromide reacts with hydrazones at elevated temperatures, yielding 3,5-dimethylpyrazole intermediates.
-
Sulfonylation: The intermediate undergoes nucleophilic aromatic substitution with the sulfonyl chloride derivative in the presence of a base (e.g., triethylamine).
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrazole formation | EtOH, reflux, 30 min | 60–70 |
Sulfonylation | DCM, 0°C to RT, 12 h | 85–90 |
This method, adapted from 3,5-diarylpyrazole syntheses , achieves high regioselectivity due to the directing effects of the methyl groups.
Alternative Pathways
Patent CN1482119A describes the preparation of 3,5-dimethylpyrazole via condensation of acetylacetone with hydrazine hydrate . Integrating this method with sulfonylation could offer a cost-effective industrial route, though purity challenges may arise from byproducts.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (500 MHz, DMSO-):
-
δ 2.22 (s, 6H): Methyl groups at C3 and C5.
-
δ 7.72 (s, 4H): Aromatic protons from the sulfonyl-substituted benzene.
-
δ 13.41 (s, 1H): Pyrazole NH proton, indicative of hydrogen bonding .
NMR (120 MHz, DMSO-):
-
δ 151.4 (C4): Deshielded due to electron-withdrawing sulfonyl group.
-
δ 128.6 (C2, C6): Aromatic carbons adjacent to the nitro group .
Infrared (IR) Spectroscopy
-
1350 cm and 1150 cm: Asymmetric and symmetric stretching of the sulfonyl group.
Industrial and Research Applications
Medicinal Chemistry
-
Lead optimization: The compound’s modular synthesis allows for derivatization at the sulfonyl or nitro positions to enhance pharmacokinetics.
-
Targeted drug delivery: Sulfonyl groups improve water solubility, facilitating formulation as prodrugs .
Agricultural Chemistry
Pyrazole derivatives are explored as fungicides and herbicides. The nitro group’s electrophilicity may inhibit fungal cytochrome P450 enzymes, analogous to commercial azole antifungals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume